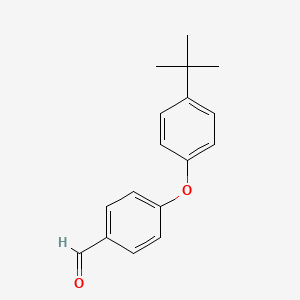

4-(4-tert-Butylphenoxy)benzaldehyde

Vue d'ensemble

Description

“4-(4-tert-Butylphenoxy)benzaldehyde” is a chemical compound that has been used in high-throughput parallel synthesis of library compounds for early drug discovery . It is also used in a purification platform developed by ArQule that is based on reverse phase high performance liquid chromatography separation and mass directed fractionation .

Synthesis Analysis

The synthesis of “4-(4-tert-Butylphenoxy)benzaldehyde” involves several steps. It has been reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has also been carried out on-chip in the matrix assisted laser desorption ionization (MALDI) chamber, and the formed imine was detected in real time .Molecular Structure Analysis

The molecular structure of “4-(4-tert-Butylphenoxy)benzaldehyde” can be represented by the formula C17H18O2 . The InChI code for this compound is 1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 .Chemical Reactions Analysis

The chemical reactions involving “4-(4-tert-Butylphenoxy)benzaldehyde” are complex and can vary depending on the conditions. For example, it can undergo a Schiff base reaction with 4-tert-butylaniline in ethanol to form an imine .Physical And Chemical Properties Analysis

“4-(4-tert-Butylphenoxy)benzaldehyde” is a solid at room temperature . It has a molecular weight of 254.33 . It has a density of 0.984 g/mL at 25 °C (lit.) and a refractive index of n20/D 1.57 (lit.) .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

High-Throughput Parallel Synthesis: 4-(4-tert-Butylphenoxy)benzaldehyde has been employed in high-throughput parallel synthesis of library compounds for early drug discovery . Researchers use it as a building block to create diverse chemical structures, which are then screened for potential therapeutic activity against specific targets.

Analytical Chemistry

Purification Platforms: ArQule developed a purification platform based on reverse-phase high-performance liquid chromatography (HPLC) separation and mass-directed fractionation. 4-(4-tert-Butylphenoxy)benzaldehyde plays a crucial role in this process, aiding in the isolation and purification of bioactive compounds . Such platforms are essential for drug development and natural product research.

Agrochemicals

Pesticide Intermediates: 4-(4-tert-Butylphenoxy)benzaldehyde serves as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. These compounds play a vital role in crop protection and pest management.

Safety and Hazards

“4-(4-tert-Butylphenoxy)benzaldehyde” is classified as a hazardous substance. It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It is advised to avoid release to the environment . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, it is advised to move the person into fresh air and give artificial respiration if necessary .

Propriétés

IUPAC Name |

4-(4-tert-butylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZMDFXRKCGXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)

![(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2738273.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)

![3-Propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2738276.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)